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Spiro[2.6]nonan-7-amine;hydrochloride

Cat. No.: B2763461
CAS No.: 2378503-01-4
M. Wt: 175.7
InChI Key: GMGPVXVRBAPOSV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Heterocyclic Chemistry

Spiro[2.6]nonan-7-amine;hydrochloride belongs to the class of spiro compounds, which are characterized by two rings connected through a single common atom. This structural motif is a key feature in many natural products and synthetic molecules with significant biological activity. In the realm of modern organic and heterocyclic chemistry, there is a continuous drive to develop efficient synthetic methodologies for such complex structures. The synthesis of spirocycles, particularly those containing heteroatoms like nitrogen, is a challenging yet rewarding area of research that pushes the boundaries of synthetic strategy and molecular design. The hydrochloride salt form of this amine suggests its potential utility in pharmaceutical applications, where salt formation is often employed to improve the solubility and stability of drug candidates.

Significance of Spirocyclic Systems in Chemical Research

The importance of spirocyclic systems in chemical research has grown substantially in recent decades. tandfonline.com Their unique structural and conformational properties offer distinct advantages over more traditional flat, aromatic systems.

Spirocycles possess an inherent three-dimensionality, which allows for a more precise and diverse spatial arrangement of functional groups. This is a significant departure from the "flatland" of aromatic compounds that have historically dominated medicinal chemistry. researchgate.net The rigid nature of the spirocyclic core can lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com This exploration of three-dimensional chemical space is crucial for the development of next-generation therapeutics that can interact with complex protein binding sites.

Spirocyclic scaffolds are not only targets of synthesis but also valuable intermediates and building blocks in advanced chemical synthesis. Their constrained conformations can be exploited to control stereochemistry in subsequent reactions. The development of novel synthetic methods to access functionalized spirocycles is an active area of research, with techniques like ring-expansion/cationic cyclization cascades and multicomponent reactions proving to be powerful tools. nih.govresearchgate.net

Historical Development of Spirocyclic Amine Chemistry

The chemistry of spirocyclic amines has a rich history, evolving from early explorations of natural products to the sophisticated synthetic strategies employed today. Initially, the synthesis of these compounds was often challenging and low-yielding. However, the development of new synthetic methodologies, including transition-metal-catalyzed reactions and organocatalysis, has made the construction of spirocyclic amines more accessible. researchgate.net Historical methods often relied on multi-step sequences, while modern approaches focus on atom- and step-economical processes. The Strecker reaction, one of the oldest multicomponent reactions, has been adapted for the asymmetric synthesis of spirocyclic α-amino acids. mdpi.com

Current State of Academic Research on this compound and Related Scaffolds

While specific academic research on this compound is not extensively documented in publicly available literature, the broader field of spirocyclic amine research is vibrant and expanding. Current research efforts are largely focused on:

Development of Novel Synthetic Methods: A primary objective is the creation of efficient and stereoselective syntheses for a wide range of spirocyclic amines. This includes the use of innovative catalysts and reaction cascades.

Medicinal Chemistry Applications: Spirocyclic amines are being actively investigated for their potential as therapeutic agents in various disease areas, including oncology, neurology, and infectious diseases. researchgate.net Their ability to mimic natural product scaffolds and interact with challenging biological targets makes them attractive candidates for drug discovery programs. nih.govresearchgate.net

Materials Science: The rigid and well-defined structures of spiro compounds make them interesting candidates for applications in materials science, such as in the development of novel polymers and organic electronics.

Research on related spiro[2.6]nonane derivatives often focuses on the functionalization of the cyclopropane (B1198618) or cycloheptane (B1346806) ring to introduce various pharmacophores.

Research Objectives and Scope for this compound Studies

Given the limited specific data on this compound, future research objectives for this compound and its analogs would likely encompass:

Development of a robust and scalable synthetic route: A key initial goal would be to establish an efficient method for its preparation, potentially involving a convergent synthesis strategy.

Full characterization of its physicochemical properties: This would include detailed spectroscopic analysis and determination of properties such as solubility, lipophilicity, and pKa.

Exploration of its conformational landscape: Understanding the preferred three-dimensional structure of the molecule would be crucial for designing potential applications.

Investigation of its biological activity: Screening the compound against a panel of biological targets could reveal potential therapeutic applications.

Derivatization and structure-activity relationship (SAR) studies: Synthesizing and testing a library of related compounds would help to identify key structural features responsible for any observed biological activity.

Detailed Research Findings

Due to the scarcity of direct research on this compound, this section presents plausible data and findings based on the analysis of closely related spirocyclic compounds and general principles of organic chemistry.

Table 1: Plausible Physicochemical and Spectroscopic Data for this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₁₈ClN
Molecular Weight 175.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
¹H NMR (CDCl₃, δ) 1.2-2.0 (m, 12H, cycloheptane & cyclopropane CH₂), 3.0-3.5 (m, 1H, CH-NH₃⁺), 8.0-9.0 (br s, 3H, -NH₃⁺)
¹³C NMR (CDCl₃, δ) 20-40 (cycloheptane & cyclopropane CH₂), ~50-60 (CH-NH₃⁺), Spiro carbon ~40-50
IR (KBr, cm⁻¹) ~2920 (C-H stretch), ~1600 (N-H bend), ~1500 (N-H bend)

Note: The spectroscopic data presented are hypothetical and based on typical chemical shifts and absorption frequencies for similar structural motifs. Actual experimental data may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18ClN B2763461 Spiro[2.6]nonan-7-amine;hydrochloride CAS No. 2378503-01-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.6]nonan-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-8-2-1-4-9(5-3-8)6-7-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGPVXVRBAPOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC2(C1)CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 2.6 Nonan 7 Amine;hydrochloride

Retrosynthetic Analysis of the Spiro[2.6]nonan-7-amine;hydrochloride Scaffold

A logical retrosynthetic analysis of this compound (1) suggests that the final amine hydrochloride can be obtained from the free amine (2) through protonation. The primary amine at the 7-position can be installed via reductive amination of the corresponding ketone, Spiro[2.6]nonan-7-one (3). This spirocyclic ketone is the key intermediate, and its synthesis is the core challenge.

The spiro[2.6]nonane skeleton of ketone (3) can be disconnected in several ways, leading to various synthetic approaches. A primary disconnection at the spirocyclic junction points towards strategies involving the formation of the seven-membered ring onto a pre-existing cyclopropane (B1198618) ring, or vice versa. This can be achieved through several established methodologies for spirocycle synthesis, including intramolecular cyclization, cycloaddition reactions, and ring-closing metathesis. Each of these disconnections reveals different potential starting materials and synthetic pathways.

Table 1: Key Disconnections in the Retrosynthetic Analysis of Spiro[2.6]nonan-7-amine

Target Molecule Precursor 1 Precursor 2 Synthetic Strategy
Spiro[2.6]nonan-7-amine (2) Spiro[2.6]nonan-7-one (3) Ammonia (B1221849)/Amine Source Reductive Amination
Spiro[2.6]nonan-7-one (3) Acyclic dicarbonyl or related precursor - Intramolecular Cyclization
Spiro[2.6]nonan-7-one (3) Cycloheptanone (B156872) derivative and a C2 unit - Cycloaddition

Established Synthetic Routes to this compound and Analogues

The synthesis of Spiro[2.6]nonan-7-amine and its analogues can be broadly divided into two main stages: the construction of the spiro[2.6]nonane core and the subsequent introduction and functionalization of the amine group.

Intramolecular cyclization is a common and effective method for the formation of cyclic structures, including spirocycles. In the context of Spiro[2.6]nonan-7-one, this would typically involve an appropriately substituted cyclopropane or cycloheptane (B1346806) precursor that can undergo a ring-forming reaction. For instance, a substrate containing a cyclopropane ring and a tethered functional group capable of cyclizing to form the seven-membered ring is a viable approach.

An example of a related intramolecular cyclization involves the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide, which unexpectedly leads to a bicyclic product through intramolecular cyclization. While not a direct synthesis of the spiro[2.6]nonane core, this demonstrates the principle of forming a larger ring through an intramolecular reaction involving a pre-existing smaller ring system.

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems in a stereocontrolled manner. [3+2] cycloaddition reactions, for instance, have been successfully employed in the synthesis of various spirocyclic amines. frontiersin.org These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. While not directly forming the seven-membered ring of the spiro[2.6]nonane system, this strategy is highly relevant for the synthesis of other spirocyclic amines and highlights the potential of cycloaddition strategies. For example, the reaction of azomethine ylides with alkenes is a well-established method for the synthesis of spiro-pyrrolidines. nih.gov

A chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides has been developed for the synthesis of spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.orgnih.gov This demonstrates the utility of cyclopropanes as building blocks in cycloaddition reactions to form spirocycles.

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocycles. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a new cyclic alkene with the extrusion of a small volatile alkene like ethylene. psu.edu

To construct the spiro[2.6]nonane skeleton via RCM, a suitable acyclic precursor containing two terminal double bonds would be required. For instance, a substrate with a cyclopropane ring bearing two alkenyl chains of appropriate length could undergo RCM to form the seven-membered ring, thus creating the spiro[2.6]nonane framework. The efficiency of RCM is often dependent on the catalyst used and the specific substrate structure. beilstein-journals.org

Table 2: Comparison of Spirocyclic Core Formation Strategies

Strategy Key Features Advantages Potential Challenges
Intramolecular Cyclization Formation of a ring from a single molecule. Often high yielding for entropically favored ring sizes. Requires synthesis of a specific acyclic precursor.
Cycloaddition Reactions Concerted or stepwise formation of a ring from two components. High stereocontrol and atom economy. May not be directly applicable for all ring sizes.

Once the Spiro[2.6]nonan-7-one core is synthesized, the next crucial step is the introduction of the amine functionality at the 7-position.

A widely used and efficient method for converting a ketone to an amine is reductive amination . wikipedia.orglibretexts.org This process typically involves the reaction of the ketone with ammonia or an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the ketone. frontiersin.orgnih.gov

The general scheme for the reductive amination of Spiro[2.6]nonan-7-one would be as follows:

Spiro[2.6]nonan-7-one + NH3 → [Imine intermediate] --(Reducing Agent)--> Spiro[2.6]nonan-7-amine

The final step to obtain the hydrochloride salt is a straightforward acid-base reaction where the synthesized Spiro[2.6]nonan-7-amine is treated with hydrochloric acid.

Key Precursors and Starting Materials

The construction of the spiro[2.6]nonane framework is the initial critical step. A plausible approach to the key intermediate, spiro[2.6]nonan-7-one, would likely involve the reaction of cycloheptanone with a suitable cyclopropyl-containing reagent.

One potential set of precursors includes:

Cycloheptanone: This seven-membered cyclic ketone serves as the backbone for the larger ring of the spiro compound.

A cyclopropyl (B3062369) synthetic equivalent: This could be a variety of reagents capable of introducing the cyclopropane ring. Examples include cyclopropylmagnesium bromide or a related organometallic species.

An alternative strategy for forming spirocycles involves intramolecular cyclization reactions. For instance, a suitably functionalized cycloheptane derivative could be induced to form the spiro-fused cyclopropane ring.

Following the formation of spiro[2.6]nonan-7-one, the next key transformation is the introduction of the amine group. The precursors for this step would be:

Spiro[2.6]nonan-7-one: The ketone intermediate ready for amination.

An amine source: For the synthesis of the primary amine, ammonia or a protected equivalent is typically used.

A reducing agent: Necessary for the reductive amination process.

Critical Reaction Conditions and Optimization

The successful synthesis of this compound hinges on carefully controlled reaction conditions for each step.

Formation of Spiro[2.6]nonan-7-one: The conditions for the formation of the spiro ketone would depend on the chosen synthetic route. If employing a Grignard-type reaction with a cyclopropyl reagent, anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) would be crucial to prevent quenching of the organometallic reagent. The reaction temperature would likely be kept low initially and then allowed to warm to room temperature.

Reductive Amination: This is a pivotal step in converting the ketone to the amine. wikipedia.org Reductive amination typically involves the reaction of a ketone with an amine in the presence of a reducing agent. wikipedia.org The reaction is often carried out in a one-pot procedure.

Key parameters to optimize include:

pH: The reaction is generally favored under mildly acidic conditions (pH ~4-6) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

Reducing Agent: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH3CN) is a classic choice as it is selective for the iminium ion over the ketone starting material. youtube.com Other modern reagents like sodium triacetoxyborohydride (NaBH(OAc)3) are also widely used due to their milder nature and effectiveness. commonorganicchemistry.com

Solvent: The choice of solvent is important for solubility and reactivity. Alcohols like methanol (B129727) or ethanol (B145695) are common, as are aprotic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). commonorganicchemistry.com

Temperature and Reaction Time: These parameters would be optimized to ensure complete conversion while minimizing side reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid (HCl), either as a gas or dissolved in an appropriate solvent like diethyl ether or isopropanol. The hydrochloride salt then usually precipitates from the solution and can be isolated by filtration.

Novel and Emerging Synthetic Approaches for this compound

Modern synthetic organic chemistry offers a range of sophisticated techniques that could be applied to the synthesis of this compound, potentially offering improved efficiency, selectivity, and stereocontrol.

Catalytic Methods in Spirocyclization (e.g., Transition Metal Catalysis, Organocatalysis, Photocatalysis)

The construction of the spiro[2.6]nonane core can be envisioned through various catalytic methods which have shown great utility in the synthesis of other complex spirocycles.

Transition Metal Catalysis: Palladium-catalyzed C-H activation has emerged as a powerful tool for the formation of spirocyclic systems. rsc.org A hypothetical route could involve an intramolecular Heck reaction or a C-H activation/cyclization cascade on a suitably designed cycloheptane precursor. Rhodium and iridium catalysts are also known to promote various cyclization reactions that could potentially be adapted for the synthesis of the spiro[2.6]nonane skeleton.

Organocatalysis: Organocatalysis offers a metal-free alternative for the construction of spirocycles. Chiral amine catalysts, for example, can promote asymmetric Michael additions or cascade reactions that lead to the formation of spirocyclic frameworks with high enantioselectivity. nih.gov While direct application to a spiro[2.6]nonane system is not reported, the principles are broadly applicable.

Photocatalysis: Visible-light photocatalysis has gained prominence as a mild and efficient method for forming C-C bonds and constructing complex molecular architectures. A photocatalytic [2+2] cycloaddition or a radical cyclization could be a potential strategy for the formation of the cyclopropane ring within the spiro[2.6]nonane structure.

Stereoselective Synthesis of this compound Stereoisomers

The spiro[2.6]nonan-7-amine structure contains a stereocenter at the carbon bearing the amine group, as well as the spirocyclic carbon. Therefore, the synthesis of specific stereoisomers is a significant challenge. Asymmetric synthesis methodologies can be employed to control the stereochemical outcome.

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org

In a hypothetical synthesis of an enantiomerically enriched Spiro[2.6]nonan-7-amine, a chiral auxiliary could be attached to a precursor of spiro[2.6]nonan-7-one. For instance, a chiral amine could be used to form a chiral enamine or imine from cycloheptanone, which would then undergo a diastereoselective cyclopropanation. Subsequent removal of the auxiliary would yield an enantiomerically enriched spiro[2.6]nonan-7-one. Alternatively, a chiral auxiliary could be employed during the reductive amination step to achieve a diastereoselective reduction of an intermediate imine. Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. wikipedia.org

Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.org

For the synthesis of a specific stereoisomer of Spiro[2.6]nonan-7-amine, a chiral catalyst could be employed in either the spirocyclization step or the reductive amination.

Asymmetric Spirocyclization: A chiral transition metal catalyst or an organocatalyst could be used to catalyze the formation of the spiro[2.6]nonane ring system in an enantioselective manner. For example, a chiral rhodium complex could catalyze an asymmetric intramolecular cyclopropanation.

Asymmetric Reductive Amination: The conversion of spiro[2.6]nonan-7-one to the corresponding amine could be achieved with high enantioselectivity using a chiral catalyst. This could involve the use of a chiral organocatalyst, such as a chiral phosphoric acid, to activate the imine intermediate towards a stereoselective reduction. Alternatively, a transition metal catalyst with a chiral ligand could be used for an asymmetric hydrogenation of the imine.

Below is a table summarizing potential asymmetric catalytic approaches:

Catalytic ApproachCatalyst TypePotential ApplicationDesired Outcome
Asymmetric CyclopropanationChiral Rhodium or Copper CatalystFormation of spiro[2.6]nonan-7-oneEnantiomerically enriched ketone
Asymmetric Reductive AminationChiral Phosphoric Acid (Organocatalyst)Conversion of ketone to amineEnantiomerically enriched amine
Asymmetric HydrogenationChiral Transition Metal Complex (e.g., Ru, Ir)Reduction of intermediate imineEnantiomerically enriched amine

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. While specific green synthetic routes for this compound are not documented, general strategies applicable to the synthesis of spiro compounds and amines can be considered. rsc.orggctlc.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can minimize the use of hazardous organic solvents. For the reductive amination step, it is conceivable to perform the reaction under solvent-free conditions, potentially with the use of a solid-supported catalyst. researchgate.netacs.orged.govorganic-chemistry.org This approach not only reduces solvent waste but can also lead to shorter reaction times and easier product isolation.

Aqueous Medium:

Performing reactions in water is a key aspect of green chemistry. While the solubility of the nonpolar spiro[2.6]nonane intermediates in water may be low, the use of phase-transfer catalysts or surfactants could facilitate reactions in an aqueous medium. The final salt formation step is inherently well-suited to an aqueous environment.

Alternative Energy Sources:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or reduced-solvent conditions. nih.govresearchgate.netrsc.orgrsc.orgbohrium.com The application of microwave irradiation to the key steps of the proposed synthesis, such as the spirocyclization or the reductive amination, could lead to significant improvements in efficiency and a reduction in energy consumption compared to conventional heating methods.

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Benefits
Solvent-Free Conditions Reductive amination of Spiro[2.6]nonan-7-one.Reduced solvent waste, potentially faster reaction rates, and simplified work-up procedures. researchgate.netorganic-chemistry.org
Aqueous Medium Final hydrochloride salt formation.Elimination of organic solvents, improved safety profile.
Alternative Energy Microwave-assisted spirocyclization and reductive amination.Significant reduction in reaction times, increased product yields, and lower energy consumption. nih.govresearchgate.netrsc.orgrsc.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring its chemical space and for structure-activity relationship (SAR) studies in drug discovery. nih.govtandfonline.comresearchgate.netrsc.orgbldpharm.comrsc.org

Structure-Directed Design for Chemical Space Exploration

The rigid, three-dimensional structure of the spiro[2.6]nonane scaffold provides a unique platform for the design of novel compounds. Structure-directed design can be employed to systematically modify the core structure to explore new areas of chemical space.

Modification of the Spirocyclic Core:

Ring Size Variation: The synthesis of analogues with different ring sizes, such as spiro[2.5]octane or spiro[2.7]decane systems, could be explored to investigate the impact of ring strain and conformation on biological activity.

Substitution on the Rings: The introduction of substituents on either the cyclopropane or the cycloheptane ring can provide access to a wide range of analogues. Functionalization of the cycloheptane ring, in particular, allows for the placement of various chemical groups in well-defined spatial orientations. acs.orgresearchgate.netbenthamdirect.combenthamscience.comacs.org

Stereochemical Diversity:

The spiro carbon atom in Spiro[2.6]nonan-7-amine is a stereocenter. The synthesis of enantiomerically pure forms of the parent compound and its derivatives is a key aspect of exploring its biological potential, as different enantiomers often exhibit distinct pharmacological profiles.

Functional Group Interconversions on the this compound Scaffold

The primary amine group of Spiro[2.6]nonan-7-amine serves as a versatile handle for a variety of functional group interconversions, allowing for the generation of a library of derivatives. numberanalytics.comsolubilityofthings.comyoutube.com

N-Alkylation and N-Arylation:

The amine can be readily alkylated or arylated to produce secondary and tertiary amines. Reductive amination with various aldehydes and ketones provides a straightforward method for introducing a wide range of substituents.

N-Acylation and N-Sulfonylation:

Reaction of the amine with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This allows for the introduction of a diverse array of functional groups and can significantly alter the physicochemical properties of the molecule.

TransformationReagents and ConditionsProduct Class
N-Alkylation Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN)Secondary or Tertiary Amine
Reductive Amination Aldehyde or Ketone, reducing agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amine
N-Acylation Acyl chloride or anhydride, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂)Amide
N-Sulfonylation Sulfonyl chloride, base (e.g., pyridine)Sulfonamide

Theoretical and Computational Investigations of Spiro 2.6 Nonan 7 Amine;hydrochloride

Quantum Chemical Calculations on Spiro[2.6]nonan-7-amine;hydrochloride

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental electronic and structural properties of molecular systems. For this compound, methods such as Density Functional Theory (DFT) are employed to provide detailed insights into its behavior at the atomic level. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule and the nature of its chemical bonds. The protonation of the amine group to form the hydrochloride salt significantly influences the electronic environment. The positive charge is largely localized on the ammonium (B1175870) group (-NH3+), which inductively withdraws electron density from the adjacent cycloheptane (B1346806) ring. This electronic effect can influence the bond lengths and angles throughout the spirocyclic system.

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding interactions. In the case of this compound, NBO analysis would likely show strong sigma (σ) bonds forming the carbon-carbon and carbon-hydrogen framework. The carbon-nitrogen bond would exhibit significant ionic character due to the electronegativity difference and the formal positive charge on the nitrogen atom. The spirocyclic center, where the cyclopropane (B1198618) and cycloheptane rings are joined, presents a unique electronic environment characterized by strained C-C bonds, which can be quantified through computational analysis of bond angles and electron density distribution.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the seven-membered ring in this compound gives rise to a complex energy landscape with multiple possible conformers. The cycloheptane ring can adopt several low-energy conformations, such as the chair and boat forms, and various twist-chair and twist-boat intermediates. The presence of the spiro-fused cyclopropane ring and the bulky ammonium group introduces specific steric constraints that dictate the relative stability of these conformers.

Computational methods are used to perform a systematic search of the conformational space to identify stable isomers and the transition states that connect them. The results of such an analysis are typically visualized as a potential energy surface, where energy is plotted against geometric parameters (e.g., dihedral angles). For each stable conformer, the relative energy, Boltzmann population at a given temperature, and key geometrical parameters are calculated.

Table 1: Calculated Relative Energies and Boltzmann Populations of this compound Conformers

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) at 298.15 K
Chair-Equatorial 0.00 75.3
Chair-Axial 1.25 12.1
Twist-Chair-Equatorial 2.10 4.5
Boat-Equatorial 3.50 0.9
Twist-Chair-Axial 2.85 2.1
Boat-Axial 4.20 0.3

Note: These are hypothetical values for illustrative purposes and would be determined through actual quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for the experimental characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment and the three-dimensional structure of the molecule. Therefore, comparing calculated shifts for different conformers with experimental data can help in determining the dominant conformation in solution.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The calculated vibrational spectrum can be compared with experimental spectra to aid in the assignment of observed absorption bands to specific molecular motions, such as C-H stretching, N-H stretching (in the ammonium group), and various bending and torsional modes of the spirocyclic rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch 3200 - 3300 Asymmetric and symmetric stretching of the -NH3+ group
C-H Stretch (cycloheptane) 2850 - 3000 Stretching vibrations of C-H bonds in the seven-membered ring
C-H Stretch (cyclopropane) 3000 - 3100 Stretching vibrations of C-H bonds in the three-membered ring
C-N Stretch 1000 - 1200 Stretching of the carbon-nitrogen bond
Ring Deformation 600 - 1000 Bending and deformation modes of the spirocyclic framework

Note: These are typical frequency ranges and precise values would be obtained from specific calculations.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.

Investigation of Dynamic Behavior and Conformational Transitions

MD simulations of this compound can track the atomic motions over time, revealing the dynamic interplay between different conformations. By simulating the system at a given temperature, it is possible to observe spontaneous transitions between the various chair, boat, and twist conformations of the cycloheptane ring. The frequency of these transitions and the lifetime of each conformational state can be quantified, providing a deeper understanding of the molecule's flexibility. The trajectory data from MD simulations can be analyzed to generate Ramachandran-like plots for the ring dihedral angles, which visually represent the accessible conformational space.

Solvent Effects on this compound Conformation

The conformation of a charged species like this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and the surrounding solvent molecules (e.g., water). The polar solvent molecules will arrange themselves around the charged ammonium group, forming a solvation shell. This solvation can stabilize certain conformers over others. For instance, a conformer that allows for more favorable hydrogen bonding interactions with the solvent may become more populated. By running simulations in different solvents, it is possible to study how the conformational equilibrium shifts in response to the solvent's polarity and hydrogen-bonding capabilities. The analysis of the radial distribution function between the ammonium protons and solvent oxygen atoms (in the case of water) can provide a quantitative measure of the strength and structure of the solvation shell.

Reaction Mechanism Studies Related to this compound Formation and Transformation

Transition State Analysis and Reaction Pathway Elucidation

No specific research detailing the transition state analysis or the elucidation of reaction pathways for the formation of this compound could be identified.

Role of Catalysts in Mediating this compound Synthesis

There is no available information in the searched literature regarding the role of specific catalysts in mediating the synthesis of this compound.

Mechanistic Aspects of Reactions Involving Spiro 2.6 Nonan 7 Amine;hydrochloride

Reactivity Profiles of the Spiro[2.6]nonan-7-amine;hydrochloride Moiety

A complete reactivity profile for this compound is not documented in current chemical literature. Establishing this profile would involve systematic studies of its reactions with a wide range of reagents. Key areas of investigation would include the reactivity of the primary amine, the influence of the hydrochloride salt form on reaction pathways, and the potential for the spirocyclic core to participate in or influence reactions. The inherent strain and conformational rigidity of the spiro[2.6]nonane system, which consists of a cyclopropane (B1198618) ring fused to a cycloheptane (B1346806) ring, would be expected to play a significant role in its chemical behavior.

Investigations into Specific Reaction Classes (e.g., substitution, addition, elimination, rearrangement)

There is no specific information available concerning substitution, addition, elimination, or rearrangement reactions involving this compound. Hypothetically, the amine group could undergo nucleophilic substitution reactions. However, the stereoelectronic environment created by the spiro[2.6]nonane skeleton would be a critical factor in determining the feasibility and outcome of such reactions. Addition reactions would likely target the amine, but the specifics remain uninvestigated. Elimination and rearrangement reactions would be heavily influenced by the strain and conformational constraints of the bicyclic system, potentially leading to unique and currently undocumented chemical transformations.

Influence of Spiro[2.6]nonane Structure on Reaction Regioselectivity and Stereoselectivity

The influence of the Spiro[2.6]nonane structure on reaction regioselectivity and stereoselectivity is a topic that requires dedicated study. The rigid, three-dimensional arrangement of the fused rings would create distinct steric environments, directing incoming reagents to specific faces of the molecule. This could lead to high levels of stereoselectivity in reactions at or near the chiral centers of the molecule. Similarly, the electronic effects originating from the strained cyclopropane ring could influence the regioselectivity of reactions on the cycloheptane ring. However, without experimental data, any discussion remains speculative.

Hydrogen Bonding and Intermolecular Interactions in this compound Reactivity

The hydrochloride salt of Spiro[2.6]nonan-7-amine implies the presence of an ammonium (B1175870) cation and a chloride anion. This structure allows for significant hydrogen bonding. The ammonium group can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. These interactions would be crucial in the solid-state structure of the compound and would also play a significant role in its solution-phase reactivity, influencing solubility, aggregation, and interactions with other reagents. The specific patterns and strengths of these hydrogen bonds in the context of the spiro[2.6]nonane framework have not been reported. In a broader context, studies on other amino acid hydrochlorides have shown that hydrogen bonding to the chloride ion is a key feature of their crystal structures.

Spectroscopic Characterization and Structural Elucidation of Spiro 2.6 Nonan 7 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra, a complete picture of the covalent framework and stereochemistry of Spiro[2.6]nonan-7-amine;hydrochloride can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the cyclopropane (B1198618) ring, the cycloheptane (B1346806) ring, and the ammonium (B1175870) group.

Ammonium Protons (-NH₃⁺): The protons of the ammonium group are expected to appear as a broad signal, the chemical shift of which can be concentration and solvent-dependent.

Cycloheptane Ring Protons: The methylene (B1212753) (-CH₂) protons of the seven-membered ring would likely appear as a series of complex, overlapping multiplets in the aliphatic region (typically 1.0-2.5 ppm). The proton attached to the carbon bearing the amine group (H-7) would be deshielded and shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Cyclopropane Ring Protons: Protons on the three-membered ring are characteristically shielded due to the ring's magnetic anisotropy and are expected to appear at higher fields (upfield), typically in the 0.2-1.0 ppm range.

The coupling patterns (multiplicity) of these signals would reveal the number of adjacent protons, helping to map out the spin systems within the molecule.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
Cyclopropane CH₂ 0.2 - 1.0 Complex multiplets
Cycloheptane CH₂ 1.0 - 2.5 Complex multiplets
CH-N ~3.0 - 3.5 Multiplet

A broadband-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a count of non-equivalent carbons. The chemical shift of each signal indicates the carbon's electronic environment.

Spiro Carbon (C-3): The quaternary spiro carbon, linking the two rings, is expected to have a unique chemical shift, typically in the 20-40 ppm range for spiroalkanes.

Cycloheptane Carbons: The carbon atom bonded to the nitrogen (C-7) would be the most downfield of the sp³ carbons, likely appearing in the 50-60 ppm range. The other methylene carbons of the seven-membered ring would resonate in the typical aliphatic region of 20-40 ppm.

Cyclopropane Carbons: The carbons of the cyclopropane ring are expected to be significantly shielded, appearing upfield in the 5-20 ppm range.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. chemistrysteps.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ, ppm) Carbon Type
Cyclopropane CH₂ 5 - 20 CH₂
Spiro C 20 - 40 Quaternary (C)
Cycloheptane CH₂ 20 - 40 CH₂

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu It would be used to trace the connectivity of protons within the cyclopropane and cycloheptane rings, confirming the arrangement of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly valuable for identifying connectivity to quaternary carbons, such as the spiro carbon, by observing correlations from nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is essential for determining the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of substituents on the seven-membered ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. For this compound, the free base (C₉H₁₇N) has a calculated monoisotopic mass of approximately 139.1361 Da. uni.luuni.lu

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 140.1434. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to a high degree of accuracy (typically within 5 ppm). acs.org

The fragmentation pattern in tandem MS (MS/MS) would provide further structural proof. Plausible fragmentation pathways for the [M+H]⁺ ion could include the loss of ammonia (B1221849) (NH₃), or ring-opening and cleavage of the cyclopropane or cycloheptane rings, leading to characteristic daughter ions.

Table 3: Predicted m/z Values for Spiro[2.6]nonan-7-amine in HRMS

Adduct/Fragment Formula Predicted m/z
[M+H]⁺ C₉H₁₈N⁺ 140.1434
[M+Na]⁺ C₉H₁₇NNa⁺ 162.1253

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the most prominent features in the IR spectrum would be associated with the ammonium (-NH₃⁺) group. spectroscopyonline.com

N-H Stretching: A very broad and strong absorption band is expected in the 3200-2500 cm⁻¹ region, resulting from the symmetric and asymmetric stretching vibrations of the N-H bonds in the ammonium cation. This band often overlaps with the C-H stretching vibrations. spectroscopyonline.comresearchgate.net

N-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group typically appear in the 1620-1500 cm⁻¹ range. spectroscopyonline.com

C-H Stretching: Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are characteristic of the C-H bonds in the sp³-hybridized cycloalkane rings.

C-N Stretching: The C-N stretching vibration is expected in the 1250–1020 cm⁻¹ region for aliphatic amines. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar vibrations of the carbon skeleton.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Ammonium (-NH₃⁺) N-H Stretch 3200 - 2500 Strong, Broad
Ammonium (-NH₃⁺) N-H Bend 1620 - 1500 Medium-Strong
Alkane (CH₂) C-H Stretch 2950 - 2850 Medium-Strong
Alkane (CH₂) C-H Bend 1470 - 1440 Medium

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure would:

Unambiguously confirm the spirocyclic connectivity of the cyclopropane and cycloheptane rings.

Determine the preferred conformation of the flexible seven-membered ring in the solid state.

Provide precise measurements of all bond lengths and angles, revealing any strain associated with the spiro-fused ring system.

Elucidate the intermolecular interactions that define the crystal packing, primarily the hydrogen bonding network between the ammonium group (as a donor) and the chloride anion (as an acceptor). mdpi.com

Analysis of the crystal structures of derivatives can provide further insight into structure-property relationships. researchgate.netresearchgate.net

Advanced Applications and Future Research Directions for Spiro 2.6 Nonan 7 Amine;hydrochloride Non Clinical Focus

Potential as a Synthetic Intermediate for Complex Molecules

The unique structural architecture of Spiro[2.6]nonan-7-amine;hydrochloride makes it a promising intermediate for the synthesis of more complex molecular entities. The spiro[2.6]nonane framework, characterized by the fusion of a strained three-membered ring with a flexible seven-membered ring, offers a rigid anchor point for introducing substituents in well-defined spatial orientations. This is a desirable trait in drug discovery and medicinal chemistry, where the three-dimensional shape of a molecule is crucial for its biological activity. nih.govbldpharm.com

The primary amine group at the 7-position serves as a versatile functional handle for a wide array of chemical transformations. This amine can be readily acylated, alkylated, or used in reductive amination reactions to append various side chains and build more elaborate structures. Furthermore, the amine can be a key participant in the formation of heterocyclic rings, opening avenues for the synthesis of novel spiro-fused heterocyclic systems.

The inherent strain of the cyclopropane (B1198618) ring within the spiro[2.6]nonane system also presents unique opportunities for synthetic diversification. nih.gov Ring-opening reactions of the cyclopropane moiety, triggered by various reagents or catalytic systems, could lead to the formation of larger, functionalized carbocyclic or heterocyclic frameworks. researchgate.net This reactivity, which is a hallmark of strained small rings, can be harnessed to construct complex scaffolds that would be challenging to assemble through conventional synthetic methods. masterorganicchemistry.com

Table 1: Potential Synthetic Transformations of Spiro[2.6]nonan-7-amine

Reaction TypeReagents and ConditionsPotential Products
N-AcylationAcid chlorides, anhydrides, in the presence of a baseAmides with diverse functionalities
N-AlkylationAlkyl halides, reductive amination with aldehydes/ketonesSecondary and tertiary amines
Heterocycle FormationDiketo compounds, α,β-unsaturated estersSpiro-fused nitrogen-containing heterocycles
Cyclopropane Ring OpeningLewis acids, transition metal catalysts, radical initiatorsFunctionalized cycloalkanes and heterocycles

Role in Materials Science (e.g., precursors for functional polymers, scaffolds for supramolecular assemblies)

In the realm of materials science, the well-defined three-dimensional structure of spirocyclic compounds is highly advantageous. nih.gov this compound could serve as a valuable monomer or building block for the creation of novel functional polymers. The primary amine functionality allows for its incorporation into various polymer backbones, such as polyamides, polyimides, or polyureas, through step-growth polymerization. The rigid spirocyclic core would impart unique conformational constraints on the resulting polymer chains, potentially leading to materials with enhanced thermal stability, specific solubility characteristics, and interesting morphological properties.

The amine group can also be used to graft the spiro[2.6]nonane moiety onto existing polymer chains, thereby modifying their surface properties or introducing specific recognition sites. Such functionalized polymers could find applications in areas like specialty coatings, membranes for separation processes, or as matrices for composite materials.

Furthermore, the spiro[2.6]nonane scaffold can be envisioned as a fundamental unit for the construction of supramolecular assemblies. The amine group provides a site for hydrogen bonding or for the attachment of other recognition motifs. The rigid and well-defined geometry of the spirocycle could direct the self-assembly of these units into ordered, three-dimensional networks with potential applications in host-guest chemistry, molecular sensing, or the development of porous materials. bldpharm.com

Development as Chiral Building Blocks in Asymmetric Synthesis

Chirality plays a pivotal role in modern chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net Spiro[2.6]nonan-7-amine is a chiral molecule, and the development of methods to access its enantiomerically pure forms would unlock its potential as a valuable chiral building block in asymmetric synthesis. The enantioselective synthesis of spirocycles is a well-established but challenging area of research, with organocatalysis and transition-metal catalysis being prominent strategies. mdpi.com

Once obtained in enantiopure form, chiral Spiro[2.6]nonan-7-amine could be utilized in several ways in asymmetric synthesis:

Chiral Ligands: The amine functionality can be derivatized to create novel chiral ligands for asymmetric catalysis. The rigid spirocyclic backbone would create a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity in a variety of transformations.

Chiral Auxiliaries: The amine could be used as a chiral auxiliary, temporarily attached to a substrate to direct the stereochemical outcome of a reaction at a different site on the molecule. After the desired transformation, the auxiliary can be cleaved and recovered.

Chiral Scaffolds: Enantiopure Spiro[2.6]nonan-7-amine can serve as a starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is derived from the spirocyclic core.

The development of asymmetric syntheses of spiro[2.6]nonane derivatives and their application as chiral building blocks remains a significant area for future research.

Utilization in Analytical Chemistry as Probes or Reagents

In analytical chemistry, reagents that can react selectively with specific functional groups are essential for derivatization, detection, and quantification. The primary amine group of Spiro[2.6]nonan-7-amine makes it a candidate for use as a derivatizing agent, particularly in chromatographic methods like HPLC and GC. By reacting the amine with a chromophoric or fluorophoric tag, the resulting derivative can be easily detected and quantified at low concentrations. The rigid spirocyclic structure might also impart favorable chromatographic properties, leading to improved separation and resolution.

Furthermore, the amine group could be functionalized with moieties that allow the molecule to act as a chemical probe. For instance, attaching a fluorescent group could enable its use in fluorescence spectroscopy to study molecular interactions or to probe specific chemical environments. Similarly, incorporating a chelating unit could transform it into a sensor for metal ions. While no specific applications of Spiro[2.6]nonan-7-amine in analytical chemistry have been reported, its chemical nature suggests a range of possibilities that warrant investigation.

Unexplored Research Avenues and Challenges in this compound Chemistry

The chemistry of this compound is largely uncharted territory, presenting both exciting opportunities and significant challenges for researchers.

Unexplored Research Avenues:

Catalytic Applications: The development of chiral derivatives of Spiro[2.6]nonan-7-amine as ligands for asymmetric catalysis is a major unexplored area. Investigating their coordination chemistry with various transition metals and their performance in a range of enantioselective reactions could lead to the discovery of novel and efficient catalytic systems.

Bioisosteric Replacement: In medicinal chemistry, the spiro[2.6]nonane core could be explored as a bioisostere for other cyclic systems. Its unique three-dimensional shape might offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties compared to more conventional ring systems. bldpharm.com

Mechanistic Studies: The reactivity of the strained cyclopropane ring in the spiro[2.6]nonane system is not well understood. Detailed mechanistic studies of its ring-opening reactions under various conditions (e.g., thermal, photochemical, catalytic) could reveal novel synthetic pathways and intermediates.

Challenges:

Synthesis: The development of efficient and scalable synthetic routes to this compound, particularly in its enantiomerically pure forms, is a primary challenge. The construction of the spiro[2.6]nonane skeleton itself can be complex, and the introduction of the amine functionality in a stereocontrolled manner adds another layer of difficulty.

Functionalization: While the amine group is a versatile handle, selective functionalization at other positions on the spirocyclic framework is a significant hurdle. Developing methods to control the regioselectivity of reactions on the cycloheptane (B1346806) ring would greatly expand the synthetic utility of this scaffold.

Characterization: The conformational flexibility of the seven-membered ring can complicate structural analysis. Advanced spectroscopic and computational methods may be required to fully characterize the three-dimensional structure and conformational dynamics of Spiro[2.6]nonan-7-amine derivatives.

Q & A

Q. What are the standard synthetic routes for Spiro[2.6]nonan-7-amine;hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

Spiro ring formation : Cyclization reactions using substrates like cyclohexane derivatives under acidic or basic conditions.

Amine introduction : Reductive amination or nucleophilic substitution with NH₃ or protected amines.

Hydrochloride salt formation : Treatment with HCl in polar solvents (e.g., ethanol) .

  • Critical Parameters : Temperature control (e.g., 0–5°C for sensitive intermediates), solvent choice (e.g., THF for solubility), and catalysts (e.g., Pd/C for hydrogenation). Microwave-assisted synthesis may enhance efficiency .

Q. How can researchers structurally characterize this compound?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₆ClN).
  • X-ray Diffraction : For absolute configuration determination, particularly for enantiomeric forms .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition points (refer to safety data sheets) .

Q. What reactivity patterns are expected for this compound in organic synthesis?

  • Methodological Answer: The amine group enables:
  • Nucleophilic substitutions : Reactivity with alkyl halides or acyl chlorides.
  • Electrophilic additions : Formation of Schiff bases with carbonyl compounds.
  • Salt metathesis : Exchange of HCl with other counterions (e.g., sulfate) for solubility tuning.
    Monitor reactions via TLC or HPLC, and optimize pH to avoid amine protonation hindering reactivity .

Q. How should researchers design experiments to assess the compound’s biological activity?

  • Methodological Answer:
  • In vitro assays : Measure binding affinity (e.g., IC₅₀) using fluorescence polarization or surface plasmon resonance.
  • Enzyme kinetics : Study inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
  • Cell-based models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress, referencing protocols for similar spiro compounds .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved?

  • Methodological Answer:
  • Cross-validate assays : Use orthogonal methods (e.g., in vitro binding + in vivo models) to confirm activity.
  • Control for enantiomeric purity : Chiral HPLC to rule out activity differences between enantiomers.
  • Standardize protocols : Align cell lines, dosing regimens, and endpoint measurements with published guidelines .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer:
  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives).
  • Enzymatic resolution : Lipases or esterases to separate enantiomers.
  • Crystallization-induced diastereomer resolution : Employ chiral counterions (e.g., tartaric acid) .

Q. How do researchers address methodological challenges in quantifying trace impurities?

  • Methodological Answer:
  • LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring).
  • Forced degradation studies : Expose the compound to heat/light/acidity to identify degradation products.
  • Validation per ICH guidelines : Ensure precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R² >0.99) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., NMDA receptors).
  • QSAR models : Train algorithms on spiro compound datasets to predict bioactivity.
  • MD simulations : Analyze conformational stability in lipid bilayers for CNS-targeting studies .

Q. How does the compound’s stability vary under experimental storage conditions?

  • Methodological Answer:
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Lyophilization : Improve long-term stability by removing water.
  • Protect from light : Use amber vials to prevent photodegradation, referencing TGA data for temperature thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.